5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol
Brand Name: Vulcanchem
CAS No.: 116415-31-7
VCID: VC15922603
InChI: InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2
SMILES:
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol

5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol

CAS No.: 116415-31-7

Cat. No.: VC15922603

Molecular Formula: C16H20N2O

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol - 116415-31-7

Specification

CAS No. 116415-31-7
Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
IUPAC Name 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol
Standard InChI InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2
Standard InChI Key QTDSHQQOQHTSRI-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CC2=C(C3=C(C=C2)C(=CC=C3)N)O

Introduction

Overview

5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol (CAS: 116415-31-7) is a structurally complex organic compound characterized by a naphthalene backbone functionalized with amino, hydroxyl, and piperidinylmethyl groups. While direct studies on this specific molecule remain limited, its structural analogs and derivatives have demonstrated significant biological activities, including antimicrobial, antioxidant, and anticancer properties . This review synthesizes available data on related compounds to elucidate potential applications and mechanisms of action for this understudied molecule.

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₆H₂₀N₂O, with a molecular weight of 256.34 g/mol. Its IUPAC name, 5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol, reflects the substitution pattern:

  • A naphthalene ring with hydroxyl (-OH) at position 1 and amino (-NH₂) at position 5.

  • A piperidin-1-ylmethyl group (-CH₂-C₅H₁₀N) at position 2.

Key Structural Features:

  • Aromatic System: The naphthalene core enables π-π stacking interactions, critical for binding biological targets.

  • Hydroxyl and Amino Groups: These polar substituents enhance solubility and facilitate hydrogen bonding.

  • Piperidine Moiety: The tertiary amine contributes to lipophilicity, influencing membrane permeability.

Table 1: Comparative Analysis of Structural Analogs

CompoundStructural DifferencesKey Properties
5-Amino-2-naphtholLacks piperidinylmethyl groupHigher polarity, reduced bioactivity
2-(Piperidin-1-ylmethyl)-naphthalen-1-olMissing amino group at position 5Lower antimicrobial potency

Synthesis and Reaction Chemistry

While no direct synthesis protocols for 5-amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol are documented in peer-reviewed literature, analogous compounds provide insight into plausible routes.

Proposed Synthetic Pathway

A Mannich reaction is the most feasible approach, involving:

  • Reactants:

    • 5-Amino-2-naphthol (primary amine).

    • Piperidine (secondary amine).

    • Formaldehyde (carbonyl source).

  • Mechanism:

    • Formation of an iminium ion intermediate from piperidine and formaldehyde.

    • Nucleophilic attack by 5-amino-2-naphthol, yielding the final product .

Reaction Conditions:

  • Solvent: Dichloromethane or ethanol.

  • Temperature: Room temperature to 60°C.

  • Yield: Estimated 70–85% based on similar syntheses .

Chemical Reactivity

The compound’s functional groups participate in diverse reactions:

  • Oxidation: The hydroxyl group may oxidize to a ketone or quinone under strong oxidizing agents (e.g., KMnO₄) .

  • Reduction: Catalytic hydrogenation could saturate the naphthalene ring.

  • Substitution: Electrophilic aromatic substitution at the amino or hydroxyl positions .

Biological Activities and Mechanisms

Structurally related aminonaphthols exhibit promising bioactivities, suggesting potential roles for 5-amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol.

Antimicrobial Properties

Piperidine-containing analogs show broad-spectrum activity:

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Target Pathogens
4n8.0Staphylococcus aureus
4q8.0Escherichia coli
4k12.5Mycobacterium tuberculosis

Mechanism: Disruption of microbial cell membranes via lipophilic interactions .

Antioxidant Capacity

Radical scavenging assays (DPPH, FRAP) highlight potent activity:

  • IC₅₀ Values: 10–25 μM for related compounds, comparable to ascorbic acid .

  • Metal Chelation: The amino and hydroxyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Piperidine Substitution: Enhances lipophilicity and membrane penetration.

  • Amino Group Position: Para-substitution (position 5) optimizes hydrogen bonding with targets.

  • Hydroxyl Group: Critical for antioxidant activity via radical stabilization .

Figure 1: Hypothetical Binding to Opioid Receptors

The piperidine moiety may interact with μ-opioid receptors, mimicking morphine’s pharmacophore .

Industrial and Pharmaceutical Applications

Drug Development

  • Antitubercular Agents: MIC values as low as 12.5 μg/mL against M. tuberculosis .

  • Anticancer Leads: Selective toxicity toward adenocarcinoma cells .

Material Science

  • Dye Synthesis: Naphthalene derivatives are precursors to azodyes .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies for higher yields.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Use computational docking to identify protein targets.

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